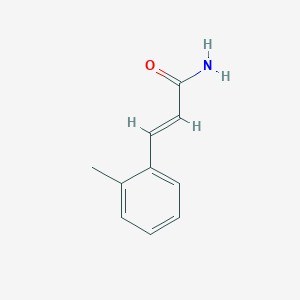

H-Ser-phe-leu-leu-arg-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

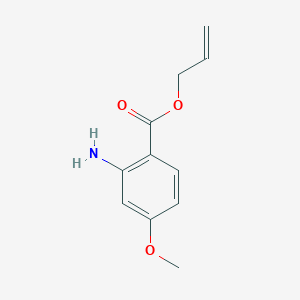

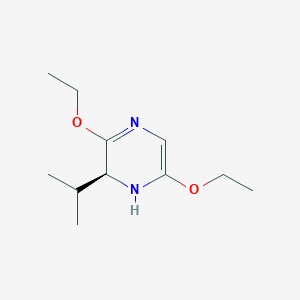

H-Ser-Phe-Leu-Leu-Arg-NH2 is a peptide that contains a cyclic backbone with aromatic residues . It has been shown to enhance the release of catecholamines from rat striatal slices and to inhibit platelet activation by thrombin receptor . It is also an agonist at the thrombin receptor and has been found to be effective in inhibiting the proteolytic activity of serine proteases such as thrombin, trypsin, and elastase . This peptide exhibits conformational properties that are favorable for interaction with protein receptors .

Molecular Structure Analysis

The molecular structure of H-Ser-Phe-Leu-Leu-Arg-NH2 involves a cyclic backbone with aromatic residues . The peptide sequence is Ser-Phe-Leu-Leu-Arg, and it ends with an amide group (NH2). The presence of aromatic residues (Phe) and basic residues (Arg) may influence the peptide’s conformation and interactions with other molecules.Physical And Chemical Properties Analysis

The peptide H-Ser-Phe-Leu-Leu-Arg-NH2 has a molecular weight of 634.76 . Other physical and chemical properties such as solubility, stability, and isoelectric point are not provided in the search results.Applications De Recherche Scientifique

Neuroprotective Properties

One notable research application of peptides structurally related to "H-Ser-Phe-Leu-Leu-Arg-NH2" is in the study of neuroprotective peptides, such as Humanin and its derivatives. Humanin, identified in the human brain, exhibits significant neuroprotective activity, with some derivatives showing even higher biological activity. A study by Havel, Li, and Macka (2008) explored the electrophoretic behavior of Humanin derivatives, demonstrating strong interactions with phosphate, sulfate, and sulphonate groups, which are key to their neuroprotective functions (Havel, Li, & Macka, 2008).

Peptide Adsorption Studies

Research into the adsorption of amino acids and peptides on surfaces provides insights into their structural orientations and interactions at the molecular level. Podstawka, Ozaki, and Proniewicz (2004) measured Surface-Enhanced Raman Scattering (SERS) spectra for various amino acids and their dipeptides, shedding light on the geometry and orientation of these molecules on silver surfaces. This kind of study is crucial for understanding the biochemical properties of peptides related to "H-Ser-Phe-Leu-Leu-Arg-NH2" (Podstawka, Ozaki, & Proniewicz, 2004).

Peptide and Protein Analysis

The structural analysis of peptides and proteins through techniques such as HPLC and ion mobility-TOFMS is critical for understanding their functions and interactions. A study by Srebalus Barnes and colleagues (2002) demonstrated the use of these techniques to resolve isomeric peptide mixtures, which is essential for studying complex peptide structures including those similar to "H-Ser-Phe-Leu-Leu-Arg-NH2" (Srebalus Barnes et al., 2002).

Peptide Hydrolysis and Enzymatic Studies

The study of peptide hydrolysis by enzymes provides valuable insights into their metabolic pathways and biological activities. Breddam, Widmer, and Meldal (2009) investigated the amidation of growth hormone-releasing factor by serine carboxypeptidase catalyzed transpeptidation, which has implications for understanding the processing and function of peptides including those structurally related to "H-Ser-Phe-Leu-Leu-Arg-NH2" (Breddam, Widmer, & Meldal, 2009).

Biological Activity and Peptide Design

The design and synthesis of peptide analogs based on natural sequences like "H-Ser-Phe-Leu-Leu-Arg-NH2" play a crucial role in developing new therapeutics and understanding peptide interactions. Smirnova et al. (2020) synthesized analogs of the antimicrobial peptide indolicidin to create broad-spectrum biocides with low hemolytic activity, demonstrating the potential for peptides with similar sequences to "H-Ser-Phe-Leu-Leu-Arg-NH2" in antimicrobial applications (Smirnova et al., 2020).

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N9O6/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBPTZOOUNAWQA-LSBAASHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ser-phe-leu-leu-arg-NH2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)